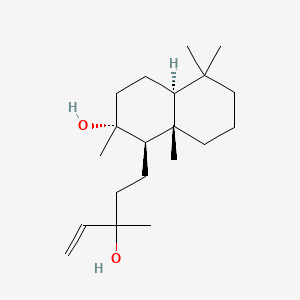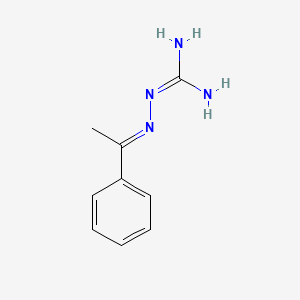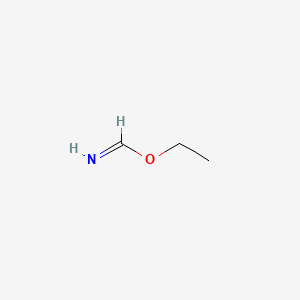
13-Episclareol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13-Episclareol is a natural product found in Salvia sahendica, Pseudognaphalium cheiranthifolium, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Ecopharmacovigilance in Practice
Ecopharmacovigilance (EPV) is an emerging science focusing on the environmental impact of pharmaceuticals. It involves monitoring environmental risks associated with new drugs, including those related to 13-Episclareol. Key measures include tracking environmental risks post-launch, using Environmental Risk Management Plans (ERMPs), and conducting further research in the environment when risks are identified (Holm et al., 2013).
Mobility of Veterinary Drugs
Research on the mobility of veterinary pharmaceuticals, like 13-Episclareol, in soil has been conducted to understand their environmental impact. This involves examining how these substances move through different soil types under controlled conditions, which is critical for assessing their long-term ecological effects (Litskas et al., 2021).
1H Detected 13C Echo Planar Imaging
Advanced imaging techniques like 1H detected 13C Echo Planar Imaging (EPI) have been applied for monitoring 13C distributions and fluxes. This is particularly relevant in the study of compounds like 13-Episclareol, enhancing our understanding of its distribution and accumulation in biological systems (Hudson et al., 2002).
Natural Potential Neuroinflammatory Inhibitors Study
Research into natural inhibitors of neuroinflammation has included compounds like 13-Episclareol. These studies focus on the potential therapeutic effects of such compounds for neurodegenerative diseases, which is vital for the development of new treatments (Xiao et al., 2020).
Drug Delivery System Research
The study of Electrospun Polycaprolactone (EPCL) and its use as a drug delivery system for compounds including 13-Episclareol is significant. This research evaluates the immunotoxicological impact of EPCL and its effectiveness in delivering therapeutic agents (McLoughlin, 2012).
Translational Epidemiology
Translational epidemiology is vital in translating scientific discoveries into population health impact. This includes research on compounds like 13-Episclareol and their potential applications in public health (Khoury et al., 2010).
Electron Paramagnetic Resonance in Drug Delivery
Electron Paramagnetic Resonance (EPR) spectroscopy is used to study the delivery and distribution of drugs, including 13-Episclareol. It helps in understanding the microenvironment within drug delivery systems, crucial for optimizing therapeutic efficacy (Kempe et al., 2010).
Study of Molecular Interactions with Antibiotics
Research on the interactions between humic acid from soil and antibiotics like oxytetracycline offers insights relevant to 13-Episclareol. Understanding these interactions is critical for assessing the environmental fate of such compounds (Vaz et al., 2015).
Comparative Metabolism and Elimination Studies
Studies comparing the metabolism and elimination of drugs like adriamycin and 4′-epiadriamycin shed light on similar processes for 13-Episclareol. Such research is key in understanding the pharmacological and toxicological profiles of drugs (Sweatman & Israel, 2004).
Electrochemical Detection of Anticancer Drugs
Developing electrochemical methods for the detection of anticancer drugs like epirubicin is relevant for monitoring compounds such as 13-Episclareol. This research aids in the accurate assessment of drug levels in environmental and clinical samples (Mehmandoust et al., 2021).
Application in Implementation Science
The Exploration, Preparation, Implementation, Sustainment (EPIS) framework in implementation science is relevant for the application of findings related to 13-Episclareol. It guides the translation of research into practice, ensuring effective use of scientific discoveries (Becan et al., 2018).
Efficient Total Synthesis Studies
Research on the efficient total synthesis of compounds related to 13-Episclareol, such as 12-oxo-PDA and OPC-8:0, contributes to the understanding of synthesis pathways and methods that could be applied to 13-Episclareol (Ainai et al., 2003).
Bioclipse: A Platform for Life Sciences
Bioclipse is a software platform used in bio- and cheminformatics, potentially applicable for research on compounds like 13-Episclareol. It offers advanced tools for analysis and integration of biological data (Spjuth et al., 2009).
Eigenschaften
CAS-Nummer |
4630-08-4 |
|---|---|
Produktname |
13-Episclareol |
Molekularformel |
C20H36O2 |
Molekulargewicht |
308.5 |
IUPAC-Name |
(1R,2R,4aS,8aS)-1-(3-hydroxy-3-methylpent-4-enyl)-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol |
InChI |
InChI=1S/C20H36O2/c1-7-18(4,21)13-9-16-19(5)12-8-11-17(2,3)15(19)10-14-20(16,6)22/h7,15-16,21-22H,1,8-14H2,2-6H3/t15-,16+,18?,19-,20+/m0/s1 |
InChI-Schlüssel |
XVULBTBTFGYVRC-SVPXJYONSA-N |
Isomerische SMILES |
C[C@]12CCCC([C@@H]1CC[C@@]([C@@H]2CCC(C)(C=C)O)(C)O)(C)C |
SMILES |
CC1(CCCC2(C1CCC(C2CCC(C)(C=C)O)(C)O)C)C |
Kanonische SMILES |
CC1(CCCC2(C1CCC(C2CCC(C)(C=C)O)(C)O)C)C |
melting_point |
97.0 °C |
Andere CAS-Nummern |
515-03-7 4630-08-4 |
Physikalische Beschreibung |
Solid; Bitter herbaceous hay-like aroma |
Löslichkeit |
Practically insoluble or insoluble in water Soluble (in ethanol) |
Synonyme |
labd-14-ene-8alpha, 13beta-diol sclareol sclareol oxide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[2-[2-(2-prop-2-enylphenoxy)ethoxy]ethyl]ethane-1,2-diamine](/img/structure/B1655864.png)
![2-[4-(3-Bromophenoxy)butylamino]ethanol](/img/structure/B1655867.png)
![Tris[1-phenylisoquinoline-C2,N]iridium(III)](/img/structure/B1655868.png)





![N~3~-(2,6-dichlorobenzyl)-N~1~-(2,2-diethoxyethyl)-N~3~-[(4-methylphenyl)sulfonyl]-beta-alaninamide](/img/structure/B1655881.png)
![2-methyl-N-[2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]propan-2-amine](/img/structure/B1655882.png)
![2,8-Dioxaspiro[4.5]decan-3-one](/img/structure/B1655883.png)

![9,10[1',2']-Benzenoanthracene-9(10H)-carboxylic acid](/img/structure/B1655886.png)
